Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride
Overview
Description
“Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H12ClNO2S . It is a solid substance . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride” consists of a five-membered thiophene ring with methyl, amino, and carboxylate functional groups . The molecular weight of this compound is 221.70 .Physical And Chemical Properties Analysis
“Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride” is a solid substance . Its molecular weight is 221.70 . The compound is stored at room temperature .Scientific Research Applications
Improvement and Synthesis of Cephalosporin Derivatives
A study presented the synthesis of cephalosporin derivatives from diphenylmethyl 7-amino-3-chloromethyl-3-cephem-4-carboxylate hydrochloride through condensation, N-alkylation, and hydrolysis processes, achieving a yield of 77.8% and a purity over 98% by HPLC. This process was highlighted for its simplicity, mildness, and suitability for scale-up production (Cheng Qing-fang, 2005).
One Pot Synthesis of Tetrasubstituted Thiophenes
Another study developed a one-pot synthesis method for tetrasubstituted thiophenes using a [3 + 2] annulation strategy. This approach involved the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles in the presence of triethylamine, yielding compounds with confirmed structures through X-ray diffraction and spectroscopic studies (S. N. Sahu et al., 2015).
Synthesis of Pyridothienopyrimidines
Research on the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through the Thorpe-Ziegler reaction explored the influence of substituents on the benzene ring and found a novel approach for producing substituted pyridothienopyrimidines (M. I. Medvedeva et al., 2010).
Genotoxic and Carcinogenic Potentials of Thiophene Derivatives
A study assessed the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, specifically focusing on methyl 3-amino-4-methylthiophene-2-carboxylate. Using in vitro and in silico methodologies, the research aimed to understand the toxic effects associated with thiophene rings in various applications, such as pharmaceuticals and agrochemicals (Alban Lepailleur et al., 2014).
Safety and Hazards
The safety information for “Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 4-amino-2,5-dimethylthiophene-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-4-6(8(10)11-3)7(9)5(2)12-4;/h9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGARJNVYHIWKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)N)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.